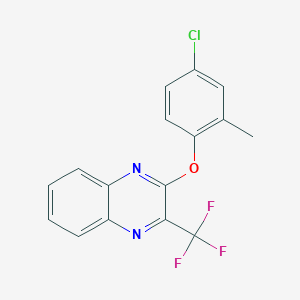

2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline, commonly referred to as CMPTQ, is a potent and selective antagonist of ionotropic glutamate receptors. It has a molecular formula of C16H10ClF3N2O .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 338.712 Da and the monoisotopic mass is 338.043365 Da .Scientific Research Applications

Heterocyclic Compound Applications

Quinoxalines, including compounds like 2-(4-Chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline, are significant in the field of organic chemistry, particularly as heterocyclic compounds. They form a group of substances called benzopyrazines, with a structure consisting of a benzene ring fused with a pyrazine ring. These compounds are not only pivotal in the production of dyes and pharmaceuticals but also have critical applications as antibiotics. The antitumoral properties of quinoxaline compounds have been a significant area of study, leading to their exploration in medical and pharmacological research. Additionally, they serve as catalysts' ligands in various chemical reactions (Pareek & Kishor, 2015).

Biomedical and Industrial Value

Quinoxaline and its derivatives play a versatile role in the biomedical sector. Their structure allows for the creation of a wide variety of biomedical applications. This includes antimicrobial activities and the treatment of chronic and metabolic diseases. The ability to modify the quinoxaline structure opens pathways to a plethora of biomedical applications, proving its value in the medical and industrial fields (Pereira et al., 2015).

Molecular Design and Device Applications

1,4,5,8,9,12-Hexaazatriphenylene (HAT), a derivative of quinoxaline, is known for its electron deficiency and aromatic properties, making it an essential component in molecular design. It's used in the creation of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. Its utilization in nanoscience and the creation of organic materials showcases the diverse applications of quinoxaline derivatives in advanced scientific research (Segura et al., 2015).

Role in Organic Materials and Nanoscience

Quinazolines, closely related to quinoxalines, have shown extensive applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems makes them valuable for creating novel optoelectronic materials. The resulting materials find use in a variety of high-tech applications including organic light-emitting diodes and nonlinear optical materials (Lipunova et al., 2018).

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N2O/c1-9-8-10(17)6-7-13(9)23-15-14(16(18,19)20)21-11-4-2-3-5-12(11)22-15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGWXWAJKGFYKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=NC3=CC=CC=C3N=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)

![2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2437685.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2437686.png)

![3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride](/img/structure/B2437689.png)

![5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2437691.png)

![2-Chloro-N-(2-hydroxy-2-methylpropyl)-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B2437695.png)

![N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2437697.png)

![4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2437699.png)

![4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide](/img/structure/B2437700.png)

![(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2437702.png)